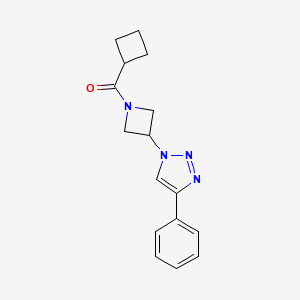

![molecular formula C20H16Cl2N6O B2357550 N-{[1-(3,4-二氯苯基)吡唑并[4,5-e]嘧啶-4-基]氨基}(4-乙基苯基)甲酰胺 CAS No. 890948-00-2](/img/structure/B2357550.png)

N-{[1-(3,4-二氯苯基)吡唑并[4,5-e]嘧啶-4-基]氨基}(4-乙基苯基)甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

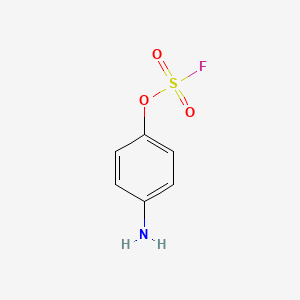

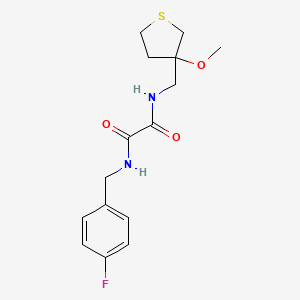

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide is a useful research compound. Its molecular formula is C20H16Cl2N6O and its molecular weight is 427.29. The purity is usually 95%.

BenchChem offers high-quality N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

吡唑啉,包括所讨论化合物的衍生物,由于其确定的生物学和药理学活性而引起了人们的兴趣。 值得注意的是,它们对各种菌株表现出抗菌活性 。这些化合物可能成为开发新型抗菌剂的潜在候选者。

抗肿瘤和抗氧化特性

吡唑啉已被研究用于其抗肿瘤和抗氧化活性。氧化应激,其特征是自由基和抗氧化剂之间的失衡,在疾病发展中起着至关重要的作用。 吡唑啉已显示出在通过降低活性氧 (ROS) 水平来对抗氧化损伤方面很有希望 。它们作为抗氧化剂的潜力值得进一步探索。

神经毒性评估

在一项开创性的研究中,对新合成的吡唑啉衍生物的神经毒性潜力进行了评估。研究人员检查了其对虹鳟鱼苗脑中乙酰胆碱酯酶 (AchE) 活性和丙二醛 (MDA) 水平的影响。AchE 是一种参与神经传递的关键酶,其活性的改变会导致行为改变和运动障碍。 研究神经毒性对于评估潜在候选药物的安全特性至关重要 。

药物开发

吡唑啉的含氮杂环芳香结构为设计新药提供了支架。研究人员已经探索了它们的药理学活性,包括抗真菌、抗寄生虫、抗炎和抗抑郁作用。 这些发现突出了该化合物在药物开发中的潜力 。

构效关系

研究人员还研究了吡唑啉的构效关系。 通过修改中心核心同时保持 2-氨基噻唑结构,获得了具有改善的药物样特性的更简单的分子 。

抗结核活性

已研究了来自吡啶和吲哚的吲哚衍生物的抗结核活性。这些化合物在体外对结核分枝杆菌 (H37Ra MTB) 和牛分枝杆菌 (BCG) 进行了测试。 这些研究有助于我们了解针对结核病的潜在治疗剂 。

稠合吡唑并衍生物

探索稠合吡唑并衍生物已导致合成具有抗菌活性的化合物。 这些新型分子有望在包括药物开发在内的各种应用中发挥作用 。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .

Pharmacokinetics

The compound’s potency against cdk2 and its cytotoxic activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant cell cycle arrest and induction of apoptosis within HCT cells . This leads to a decrease in cell proliferation, as evidenced by the compound’s cytotoxic activities against various cell lines .

生化分析

Biochemical Properties

It is known that pyrazolo[3,4-d]pyrimidine derivatives can interact with various enzymes and proteins . For instance, some derivatives have been found to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell proliferation

Cellular Effects

Some pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit cytotoxic activities against various cancer cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that some pyrazolo[3,4-d]pyrimidine derivatives can inhibit the activity of CDK2 . They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-ethylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N6O/c1-2-12-3-5-13(6-4-12)20(29)27-26-18-15-10-25-28(19(15)24-11-23-18)14-7-8-16(21)17(22)9-14/h3-11H,2H2,1H3,(H,27,29)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBKRTPACQLHNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

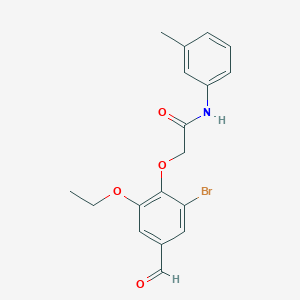

![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)

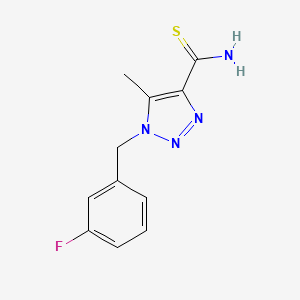

![4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2357469.png)

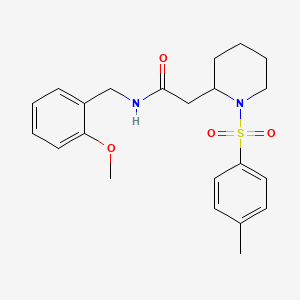

![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)

![N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357475.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2357478.png)